2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]ACETAMIDE
Overview
Description
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]ACETAMIDE is a complex organic compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure, which includes sulfur atoms, makes it a potential candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the imidazole and triazole rings separately, followed by their coupling through a thioether linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reactions. The use of automated reactors and precise control over reaction parameters can lead to a more scalable and cost-effective production process.
Types of Reactions:
Oxidation: The sulfur atoms in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield thiol derivatives.
Substitution: The imidazole and triazole rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated imidazole and triazole derivatives.
Scientific Research Applications
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]ACETAMIDE exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the heterocyclic rings can interact with nucleic acids or proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization reactions.
1-Hydroxycyclohexyl phenyl ketone: Another photoinitiator with similar applications.
2,2-Dimethoxy-2-phenylacetophenone: Used in photochemical reactions.
Uniqueness: 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]ACETAMIDE is unique due to its dual heterocyclic structure and the presence of sulfur atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6OS2/c1-15-4-3-10-9(15)18-5-6(16)11-7-12-8(17-2)14-13-7/h3-4H,5H2,1-2H3,(H2,11,12,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRCITPSJSKYBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=NC(=NN2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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